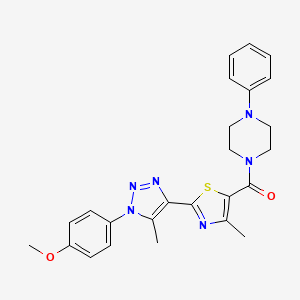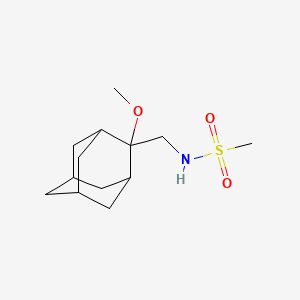![molecular formula C22H23N3O5S2 B2384938 (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-31-8](/img/structure/B2384938.png)
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, which is a bicyclic structure containing both benzene and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.
Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzoyl group using pyrrolidine and a sulfonyl chloride reagent.
Formation of the imino group: This is typically done through a condensation reaction between the benzoyl group and an amine.
Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Benzoyl Derivatives: Compounds with a benzoyl group, such as benzoyl peroxide.
Sulfonyl Derivatives: Compounds with a sulfonyl group, such as sulfonamides.
Uniqueness
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, distinguishes it from other thiazole derivatives and may confer specific biological or chemical properties.
Propiedades
IUPAC Name |
methyl 3-ethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-25-18-11-8-16(21(27)30-2)14-19(18)31-22(25)23-20(26)15-6-9-17(10-7-15)32(28,29)24-12-4-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKZGJVTJRVGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)

![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)
![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2384865.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2384867.png)
![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)


![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

